2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one is a heterocyclic compound that combines the structural features of benzoxazole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one typically involves the condensation of 2-aminobenzoxazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of fluorescent materials and sensors due to its photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer research, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzimidazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
2-(1,3-Benzothiazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one: Contains a benzothiazole ring, which includes sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
The uniqueness of 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one lies in its specific combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
86328-34-9 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N4O2/c1-7-8(2)14-12(16-11(7)18)17-13-15-9-5-3-4-6-10(9)19-13/h3-6H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
ZEBWNRSUZYLWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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